molecular formula C6H5N3O B2928251 4-Azidophenol CAS No. 24541-43-3

4-Azidophenol

Cat. No.: B2928251
CAS No.: 24541-43-3
M. Wt: 135.126
InChI Key: ABSZNIJDTSIVHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidophenol (CAS: 16331-58-9) is a para-substituted phenol derivative featuring an azide (-N₃) functional group. It is synthesized via diazotization of 4-aminophenol followed by azide substitution, yielding a dark-brown liquid with high purity (95% yield) . Key spectral data include:

  • IR: Strong azide absorption at 2106 cm⁻¹ and O-H stretching at 3365 cm⁻¹ .
  • NMR: Para-substitution confirmed by AA′BB′ coupling (δ 6.89–6.80 ppm in $^1$H NMR; δ 153.7 ppm for phenolic carbon in $^13$C NMR) .

Computational studies (M06-2X/6-311++G) reveal its planar geometry and electronic structure, with gas-phase acidity influenced by the electron-withdrawing azide group . The compound is widely utilized in click chemistry and polymer functionalization due to its reactive azide and phenolic hydroxyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Azidophenol can be synthesized from 4-aminophenol through a diazotization reaction followed by azidation. The process involves the following steps :

    Diazotization: 4-aminophenol is suspended in water, and concentrated hydrochloric acid is added dropwise. The reaction mixture is then cooled to 0°C, and a solution of sodium nitrite in water is added. This forms the diazonium salt.

    Azidation: Sodium azide is added to the diazonium salt solution, resulting in the formation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity.

Mechanism of Action

The mechanism of action of 4-azidophenol involves its ability to undergo photolysis and substitution reactions. The azide group can be activated by light or heat, leading to the formation of reactive intermediates such as nitrenes. These intermediates can then participate in various chemical reactions, including ring expansion and substitution . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Azide-Functionalized Phenols

4-Azidobenzoic Acid

  • Structure: Replaces the hydroxyl (-OH) of 4-azidophenol with a carboxylic acid (-COOH).
  • Acidity: Significantly more acidic (pKa ~2–3) due to the -COOH group, compared to this compound (pKa ~8–10, estimated from gas-phase studies) .
  • Applications : Used in UV-grafting of anti-fouling polymers, leveraging both azide reactivity and carboxylic acid functionality .

Ortho- and Meta-Azidophenols

  • Reactivity: Positional isomerism affects electronic properties.

Substituent Effects on Acidity

The azide group exerts a strong electron-withdrawing effect, increasing phenol acidity relative to unsubstituted phenol. Computational data suggest a gas-phase acidity (ΔG°) of this compound is lower (more acidic) than phenol due to resonance and inductive effects . Comparatively:

  • Phenol (C₆H₅OH): ΔG° ≈ 338 kcal/mol (reference value).
  • 4-Nitrophenol: A stronger acid (pKa ~7.1) than this compound, highlighting nitro’s greater electron-withdrawing capacity.

Reactivity in Click Chemistry

This compound participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Key comparisons:

  • Phenyl Azide (C₆H₅N₃): Lacks the phenolic -OH, reducing hydrogen-bonding capacity and solubility in polar solvents. This compound’s -OH enhances aqueous compatibility .
  • Propargyl Derivatives: In -azidophenol reacts with propargyl ethers to yield triazoles with >90% efficiency, outperforming non-phenolic azides in hydrophilic reaction media .

Bisphenol Derivatives

  • 4,4'-(Propane-2,2-diyl)diphenol (Bisphenol A): Lacks azide functionality but shares phenolic -OH groups. The electron-donating isopropylidene group reduces acidity compared to this compound .
  • 4,4'-Sulfonyldiphenol (Bisphenol S): Sulfone group is electron-withdrawing, increasing acidity but less reactive than azide in click chemistry .

Data Tables

Table 1: Spectral and Physical Properties of this compound and Analogs

Compound IR (cm⁻¹) $^1$H NMR (δ, ppm) Acidity (ΔG°, kcal/mol)
This compound 2106 (N₃), 3365 6.89–6.80 (AA′BB′) Computationally lower
Phenol 3350 (O-H) 6.6–7.4 (aromatic) 338 (reference)
4-Azidobenzoic Acid 2100 (N₃), 1700 7.8–8.2 (aromatic) Not reported

Table 2: Reactivity in CuAAC Reactions

Azide Component Alkyne Partner Solvent Yield (%)
This compound Propargyl ether H₂O/t-BuOH >90
Phenyl Azide Propargyl ether Organic phase 75–85

Biological Activity

4-Azidophenol is an organic compound with significant biological activity, characterized by its unique phenolic structure and the presence of an azide group at the para position relative to the hydroxyl group. This compound has garnered attention for its potential applications in biochemical pathways, enzyme interactions, and cellular processes.

Chemical Structure and Properties

The molecular formula of this compound is C7H6N4OC_7H_6N_4O. Its structure consists of a benzene ring with a hydroxyl group (-OH) and an azide group (-N₃) attached, which imparts distinctive chemical properties that facilitate its biological interactions. The compound is known for its light sensitivity and ability to undergo photoinduced reactions, making it a valuable tool in chemical biology.

Biological Activity

1. Enzyme Interactions

This compound has been shown to interact with various enzymes, notably phenol sulfotransferase. This enzyme is crucial for drug metabolism and detoxification processes in human tissues such as the liver and brain. The azide group enables this compound to participate in bioorthogonal reactions, which are essential for labeling biomolecules in cellular studies. Research indicates that this compound can influence enzyme kinetics and modify protein structures through covalent bonding mechanisms, thereby affecting biological functions significantly .

2. Cellular Signaling and Gene Expression

Studies have indicated that this compound may modulate cellular signaling pathways and gene expression. Its ability to affect these pathways suggests potential therapeutic applications in various diseases, including cancer. For instance, it has been found to alter cell proliferation rates and influence apoptosis in certain cell lines .

Case Studies

Several studies have highlighted the biological effects of this compound:

  • Study on Enzyme Inhibition : A focused compound collection involving this compound derivatives was screened for inhibition of macrophage migration inhibitory factor (MIF) tautomerase activity. The results demonstrated that certain derivatives exhibited significant inhibitory effects, suggesting a structure-activity relationship that could be exploited for therapeutic purposes .
  • Photochemical Applications : Research has explored the use of this compound in photochemical reactions, where UV light exposure leads to the formation of reactive nitrene species. These species can facilitate crosslinking within proteins, altering their functional properties and potentially enhancing their utility in biomedical applications .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural CharacteristicsUnique Features
3-AzidophenolAzide group at the meta positionDifferent electronic properties due to substitution pattern
4-Azido-2-nitrophenolNitro group at the ortho positionIncreased reactivity compared to this compound
2,6-Dichloro-4-azidophenolTwo chlorine substituentsEnhanced stability due to halogen effects
5-Azido-8-hydroxyquinolineHeterocyclic structure with an azide groupUnique reactivity due to heteroatom presence

Synthesis Methods

The synthesis of this compound typically involves two main steps:

  • Preparation of Phenolic Compound : Starting from readily available phenolic precursors.
  • Azidation Reaction : Introduction of the azide group through nucleophilic substitution or other methods.

Industrial synthesis may optimize these laboratory methods to enhance yield and purity .

Q & A

Basic Research Questions

Q. How can 4-azidophenol be synthesized with high purity for spectroscopic characterization?

  • Methodology : Use nucleophilic aromatic substitution by reacting 4-fluorophenol with sodium azide in dimethyl sulfoxide (DMSO) at 80–100°C for 12–24 hours. Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:4) as the mobile phase. Purify via column chromatography (silica gel, gradient elution) and confirm purity using 1H^1H-NMR (absence of azide proton signal at ~3.5 ppm) and mass spectrometry (m/z 151.04 [M+H]+^+) .
  • Key Challenge : Avoid side reactions (e.g., phenol oxidation) by maintaining an inert atmosphere (N2_2) and controlling reaction temperature.

Q. What spectroscopic techniques are optimal for characterizing this compound’s structure and stability?

  • Methodology :

  • FT-IR : Confirm azide (-N3_3) stretch at 2100–2150 cm1^{-1} and phenolic O-H stretch at 3200–3600 cm1^{-1} .
  • UV-Vis : Monitor photodegradation under UV light (λ = 254 nm) to assess stability; track absorbance decay at λmax_{max} ~270 nm .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td_{d}) under nitrogen to evaluate thermal stability .

Advanced Research Questions

Q. How do substituent effects influence the electronic properties of this compound in gas-phase studies?

  • Methodology : Perform density functional theory (DFT) calculations (e.g., M06-2X/6-311++G** basis set) to analyze charge distribution, dipole moments, and gas-phase acidity (ΔGacid_{acid}) . Compare with experimental gas-phase acidity measurements using mass spectrometry-based equilibrium methods.
  • Data Contradictions : Computational models may overestimate electron-withdrawing effects of the azide group compared to experimental data due to solvation neglect. Validate results with solvent-phase NMR chemical shifts .

Q. What experimental designs mitigate risks when studying this compound’s photolytic decomposition?

  • Methodology :

  • Light Sources : Use monochromatic UV lamps (e.g., 254 nm) to isolate photolytic pathways.
  • Quenching Agents : Add tert-butanol to scavenge hydroxyl radicals and differentiate between direct photolysis and radical-mediated degradation .
  • Analytical Validation : Employ LC-MS/MS to identify intermediates (e.g., nitroso or amine derivatives) and quantify degradation kinetics .

Q. How can computational and experimental data resolve contradictions in this compound’s reactivity with biomolecules?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Model interactions with cysteine residues to predict nucleophilic attack sites.
  • Experimental Validation : Use stopped-flow kinetics to measure reaction rates with glutathione (GSH) at pH 7.4, comparing computational activation energies (Ea_a) with Arrhenius-derived values .
    • Challenge : Discrepancies may arise from solvent effects (e.g., aqueous vs. gas-phase simulations).

Q. Safety and Best Practices

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and UV-protective goggles (azides are light-sensitive and potentially explosive) .
  • Storage : Keep in amber vials at –20°C under nitrogen to prevent azide decomposition.
  • Waste Disposal : Neutralize with sodium nitrite/hydrochloric acid before disposal to eliminate explosive hazards .

Q. Data Interpretation and Reporting

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra of this compound?

  • Methodology :

  • Anharmonic Corrections : Apply DFT-level anharmonic frequency calculations to better match experimental IR peaks (e.g., azide stretching modes) .
  • Cross-Validation : Compare results with Raman spectroscopy to confirm assignments and rule out solvent artifacts .

Q. What strategies ensure reproducibility in studies comparing this compound with structural analogs (e.g., 4-aminophenol)?

  • Methodology :

  • Control Experiments : Use identical reaction conditions (solvent, temperature, catalyst) for analogs.
  • Statistical Validation : Apply ANOVA to assess significance of substituent effects on reaction rates or spectroscopic properties .

Properties

IUPAC Name

4-azidophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-8-5-1-3-6(10)4-2-5/h1-4,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSZNIJDTSIVHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Azidophenol was prepared similarly to 3-azidophenol, using 4-aminophenol (5.0 g) instead of 3-aminophenol. This gave 5.27 g (85% yield) of a dark red oil. 1H NMR (acetone-d6, 300 MHz, ppm): 8.48 (s, 1H, Ar—OH), 6.94 (m, 4H, Ar—H). 13C NMR (MeOD-d4, 75 MHz, ppm): 156.4, 132.4, 121.1, 117.7. FT-IR (cm−1): 3372, 2113, 2072.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.